![molecular formula C26H71N13P4 B132370 N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine CAS No. 153136-05-1](/img/structure/B132370.png)
N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine is a highly potent, neutral nitrogen base known for its extreme basicity. It is a member of the phosphazene family, which are renowned for their strong, non-ionic, and non-charged nitrogen bases. The compound is characterized by its molecular formula C26H71N13P4 and a molecular weight of 689.82 g/mol . It is widely used in various research applications due to its unique properties.
準備方法
The synthesis of phosphazene base P4-t-Oct involves a series of steps starting from phosphorus pentachloride. The process can be divided into two main branches:
Branch A: This involves the formation of aminotris via the non-isolated chlorine (dimethylamino)phosphonium chloride, followed by the formation of iminotris (dimethylamino) phosphorane.
Branch B: This involves the reaction of phosphorus pentachloride with tert-butylammonium chloride to form tert-butylphosphorimide trichloride.
The industrial production of phosphazene base P4-t-Oct typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
化学反応の分析
Phosphazene base P4-t-Oct undergoes various types of chemical reactions, including:
Deprotonation Reactions: It is commonly used for deprotonation reactions due to its strong basicity.
Substitution Reactions: It can participate in substitution reactions where it acts as a base to facilitate the replacement of a leaving group.
Formation of Enolates: It is used to form enolates from carbonyl compounds, which can then undergo further reactions such as alkylation.
Common reagents used in these reactions include organic solvents like hexane, toluene, and tetrahydrofuran. The major products formed depend on the specific reaction conditions and substrates used.
科学的研究の応用
Phosphazene base P4-t-Oct has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base in various organic synthesis reactions, including the formation of enolates and deprotonation reactions.
Biology: It is used in proteomics research applications due to its ability to facilitate specific biochemical reactions.
Medicine: While not intended for diagnostic or therapeutic use, it is used in research to study biochemical pathways and reactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its strong basicity and ability to catalyze various reactions
作用機序
The mechanism of action of phosphazene base P4-t-Oct involves its ability to act as a strong base. It can abstract protons from various substrates, leading to the formation of reactive intermediates such as enolates. These intermediates can then participate in further chemical reactions. The compound’s extreme basicity is attributed to the presence of multiple nitrogen atoms bonded to phosphorus, which stabilizes the negative charge formed during deprotonation .
類似化合物との比較
Phosphazene base P4-t-Oct is part of a family of phosphazene bases, which include:
Phosphazene base P4-t-Bu: Similar in structure but with a tert-butyl group instead of a tert-octyl group.
Phosphazene base P2-Et: A dimeric phosphazene base with different steric hindrance and basicity compared to P4-t-Oct.
Phosphazene base P4-t-Oct is unique due to its combination of extreme basicity and steric hindrance, making it suitable for specific applications where other bases might not be effective.
特性
IUPAC Name |
N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-λ5-phosphanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H71N13P4/c1-25(2,3)24-26(4,5)27-40(28-41(31(6)7,32(8)9)33(10)11,29-42(34(12)13,35(14)15)36(16)17)30-43(37(18)19,38(20)21)39(22)23/h24H2,1-23H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZNCRLCTDLORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H71N13P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393874 |
Source


|
| Record name | Phosphazene base P4-t-Oct solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
689.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153136-05-1 |
Source


|
| Record name | Phosphazene base P4-t-Oct solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphazene base P(4)-tert-Octyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

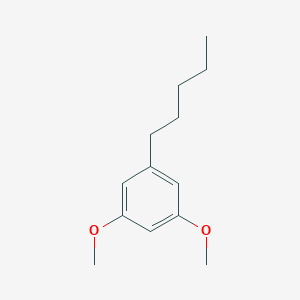
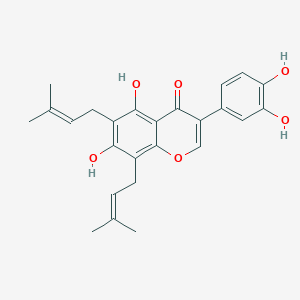
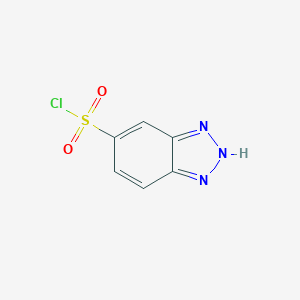
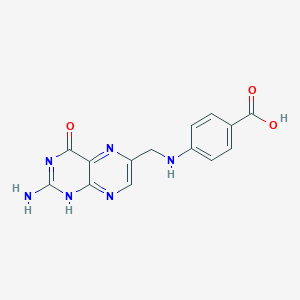
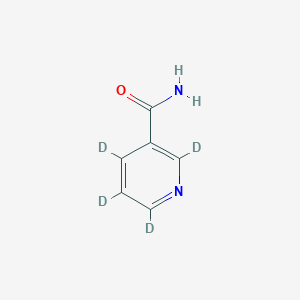

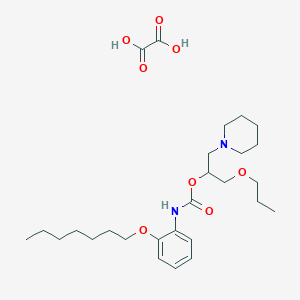
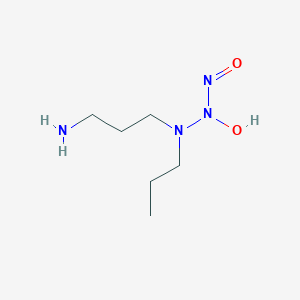
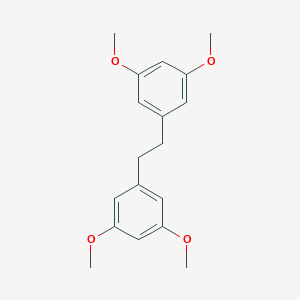
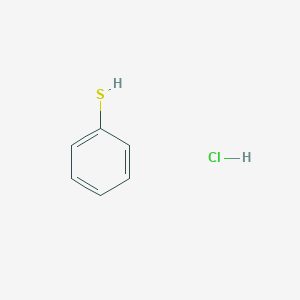
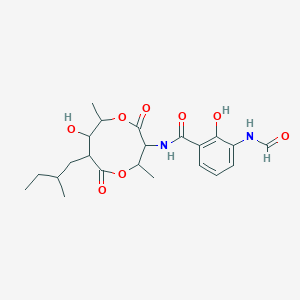
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)
![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
